4-(Tributylstannyl)isoquinoline
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Overview
Description
4-(Tributylstannyl)isoquinoline is a chemical compound that belongs to the class of organotin compounds It features an isoquinoline ring substituted with a tributylstannyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Tributylstannyl)isoquinoline typically involves the reaction of isoquinoline derivatives with tributyltin reagents. One common method is the iodine-lithium exchange reaction, where 4-iodoisoquinoline is treated with tributyltin lithium in diethyl ether at low temperatures (around -78°C) to yield this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
4-(Tributylstannyl)isoquinoline can undergo various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through reactions with electrophiles.
Oxidation Reactions: The isoquinoline ring can be oxidized under specific conditions to form N-oxides.
Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophiles: For substitution reactions, common electrophiles include halogens and acyl chlorides.
Oxidizing Agents: Oxidation reactions may involve agents like hydrogen peroxide or m-chloroperbenzoic acid.
Catalysts: Palladium catalysts are often used in coupling reactions.
Major Products
Substitution Products: Depending on the electrophile used, various substituted isoquinolines can be formed.
Oxidation Products: Isoquinoline N-oxides are typical products of oxidation reactions.
Coupling Products: Cross-coupling reactions yield biaryl compounds or other complex structures.
Scientific Research Applications
4-(Tributylstannyl)isoquinoline has several applications in scientific research:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly in the synthesis of isoquinoline-based drugs.
Material Science: It is utilized in the preparation of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Tributylstannyl)isoquinoline largely depends on its use in chemical reactions. In substitution reactions, the tributylstannyl group acts as a leaving group, facilitating the introduction of other functional groups. In coupling reactions, it participates in the formation of carbon-carbon bonds through palladium-catalyzed processes.
Comparison with Similar Compounds
Similar Compounds
4-(Tributylstannyl)quinoline: Similar in structure but with a quinoline ring instead of an isoquinoline ring.
4-(Tributylstannyl)pyridine: Features a pyridine ring with a tributylstannyl group at the 4-position.
Uniqueness
4-(Tributylstannyl)isoquinoline is unique due to the presence of the isoquinoline ring, which imparts different electronic properties compared to quinoline or pyridine derivatives. This uniqueness makes it valuable in specific synthetic applications where the electronic characteristics of the isoquinoline ring are advantageous.
Properties
IUPAC Name |
tributyl(isoquinolin-4-yl)stannane |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-4,6-7H;3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFIZYTKOCOPTMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=CC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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